molecular formula NH2CH2CN<br>C2H4N2 B1212223 Aminoacetonitrile CAS No. 540-61-4

Aminoacetonitrile

Cat. No. B1212223
CAS RN: 540-61-4
M. Wt: 56.07 g/mol
InChI Key: DFNYGALUNNFWKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Industrially, aminoacetonitrile is produced from glycolonitrile by reaction with ammonia . The reaction can be represented as follows: HOCH2CN + NH3 → H2NCH2CN + H2O .


Molecular Structure Analysis

The molecular structure of aminoacetonitrile has been studied using second-order Moller–Plesset perturbation method (MP2) with TZVP basis set to obtain ground state geometries and vibrational spectra .


Chemical Reactions Analysis

Aminoacetonitrile can be hydrolyzed to give glycine . Being bifunctional, it is useful in the synthesis of diverse nitrogen-containing heterocycles . The gas-phase reactions between Ni+ (2 D 5/2) and aminoacetonitrile have also been investigated .


Physical And Chemical Properties Analysis

Aminoacetonitrile is a colorless liquid with a boiling point of 15 °C (59 °F; 288 K) at 15 mm/Hg . Its molar mass is 56.068 g·mol −1 .

Scientific Research Applications

Biocatalysis and Biotransformation

Aminoacetonitrile is involved in the enzymatic processes that metabolize nitriles. These processes are crucial for the synthesis of fine chemicals such as nitriles, carboxylic acids, and amides. The enzymes like aldoxime dehydratase and hydroxynitrile lyase play a significant role in the anabolism and catabolism of carbon-nitrogen triple bonds, which are fundamental in the production of polyesters, polyamides, and pharmaceuticals .

Pharmaceutical Research

In pharmaceutical research, aminoacetonitrile derivatives are used as intermediates in the synthesis of various drugs. Due to their functional group, they can be transformed into a wide range of bioactive molecules, contributing to the development of new medications .

Agrochemical Development

The compound’s ability to form nitriles and amides is beneficial in creating agrochemicals. These chemicals play a vital role in protecting crops and enhancing agricultural productivity .

Environmental Bioremediation

Aminoacetonitrile’s derivatives are employed in bioremediation efforts to clean up environments contaminated with toxic nitriles and amides. Microorganisms and enzymes that metabolize nitriles can be used to detoxify polluted soil, water, and air .

Material Science

In material science, aminoacetonitrile is used as a precursor for the synthesis of polymers and resins. Its reactivity allows for the creation of various materials with desired properties for industrial applications .

Analytical Chemistry

As an analytical reagent, aminoacetonitrile is used in chemical analyses and separation techniques. It can act as a solvent or an intermediate in the qualitative and quantitative determination of other substances .

Toxicology and Hepatic Research

Aminoacetonitrile has been studied for its effects on liver cells, particularly in the context of exposure to carcinogenic substances. Research indicates that it may have a stabilizing effect on cytoplasmic membrane systems and ribosomes during the early stages of liver damage .

Organic Synthesis

It serves as an important intermediate in organic synthesis, facilitating the production of a variety of compounds. Its versatility in reactions makes it a valuable tool for chemists developing new synthetic routes .

Mechanism of Action

Target of Action

Aminoacetonitrile, also known as 2-Aminoacetonitrile, primarily targets nematodes . It acts as a nematode-specific acetylcholine (ACh) agonist . The primary targets of Aminoacetonitrile derivatives (AADs) are the DEG-3 subfamily of nicotinic acetylcholine receptor (nAChR) subunits .

Mode of Action

Aminoacetonitrile interacts with its targets by acting as an agonist to the nAChR, causing a spastic paralysis and rapid expulsion from the host . This interaction results in changes in the nematode’s neuromuscular function, leading to paralysis .

Biochemical Pathways

The biochemical pathways affected by Aminoacetonitrile involve the synthesis of diverse nitrogen-containing heterocycles . Aminoacetonitrile is produced from glycolonitrile by reaction with ammonia, and it can be hydrolyzed to give glycine . It is also involved in the synthesis of nitriles, carboxylic acids, and amides .

Pharmacokinetics

Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties

Result of Action

The molecular and cellular effects of Aminoacetonitrile’s action primarily result in the paralysis and expulsion of nematodes . In addition, it has been found that Aminoacetonitrile has a stabilizing effect on cytoplasmic membrane systems and ribosomes in the early stage of nonspecific liver damage caused by 2 dialkylnitrosamines .

Action Environment

The action, efficacy, and stability of Aminoacetonitrile can be influenced by various environmental factors. For instance, culture conditions such as carbon source, nitrogen source, inducer, and metal ion, as well as bioconversion conditions such as temperature, pH, enzyme modifier, and organic solvent, can conspicuously influence the enzyme activity or biomass formation . .

Safety and Hazards

Aminoacetonitrile is considered hazardous. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-aminoacetonitrile
Source PubChem
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InChI

InChI=1S/C2H4N2/c3-1-2-4/h1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNYGALUNNFWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NH2CH2CN, C2H4N2
Record name aminoacetonitrile
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DSSTOX Substance ID

DTXSID90202314
Record name Aminoacetonitrile
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Molecular Weight

56.07 g/mol
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Physical Description

Oily liquid; [Merck Index]
Record name Aminoacetonitrile
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Vapor Pressure

7.94 [mmHg]
Record name Aminoacetonitrile
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CAS RN

540-61-4
Record name Aminoacetonitrile
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Record name Aminoacetonitrile
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Record name Aminoacetonitrile
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Record name AMINOACETONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of aminoacetonitrile?

A1: The molecular formula of aminoacetonitrile is C2H4N2, and its molecular weight is 56.068 g/mol.

Q2: What spectroscopic techniques are used to characterize aminoacetonitrile?

A2: Several spectroscopic techniques have been employed to study aminoacetonitrile, including:

  • Microwave Spectroscopy: Used to determine rotational constants and study its structure in the gas phase. [, ]
  • Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups and analyze vibrational modes. [, ]
  • Far-Infrared Spectroscopy: Exploits synchrotron radiation to probe low-frequency vibrational modes, providing valuable information for astrophysical observations. []

Q3: What are the significant vibrational modes of aminoacetonitrile observed in the infrared spectrum?

A3: The three strongest fundamental bands of aminoacetonitrile are observed between 500 and 1000 cm-1 in high-resolution infrared spectra. [] These bands correspond to the lowest vibrational modes of the molecule. Additionally, studies have identified and analyzed pure-rotational transitions in the three lowest vibrational states. []

Q4: Why is the C≡N stretching mode important for aminoacetonitrile detection in space?

A4: The C≡N stretching mode is a characteristic and intense feature in the infrared spectra of nitriles, including aminoacetonitrile. This strong signal makes it a valuable target for detecting nitriles in space. []

Q5: How stable is aminoacetonitrile compared to its corresponding acid, glycine?

A5: Laboratory studies indicate that aminoacetonitrile is significantly more resistant to ultraviolet (UV) photolysis than glycine. Specifically, aminoacetonitrile degrades approximately five times slower than glycine under UV radiation. This increased stability suggests that aminoacetonitrile could persist for longer periods in interstellar environments. []

Q6: What is the Strecker synthesis, and how is it relevant to aminoacetonitrile?

A6: The Strecker synthesis is a chemical reaction that forms α-aminonitriles, which are precursors to amino acids. Aminoacetonitrile can be formed through the Strecker synthesis when methanimine reacts with hydrogen cyanide (HCN) under astrophysically relevant conditions. []

Q7: What is the role of the cyclic intermediate in the gas-phase reactions of Ni(+) with aminoacetonitrile?

A7: Mass spectrometry studies combined with DFT calculations have shown that the gas-phase reaction of Ni(+) with aminoacetonitrile proceeds through a cyclic intermediate. In this intermediate, the nickel ion (Ni(+)) interacts with both the cyano group (-C≡N) and the amino group (-NH2) of aminoacetonitrile. This cyclic structure plays a crucial role in the observed fragmentation patterns, particularly in the dominant loss of HCN. []

Q8: What is the significance of aminoacetonitrile's reactivity with hydroxyl radicals (˙OH) in space?

A8: Computational studies employing the CBS-QB3 method have revealed a barrierless pathway for glycine formation from the reaction of aminoacetonitrile with a hydroxyl radical in the presence of water. This finding suggests that aminoacetonitrile, upon encountering hydroxyl radicals on icy grain surfaces in interstellar environments, can lead to the formation of glycine through a thermally driven process. []

Q9: How does aminoacetonitrile affect collagen synthesis?

A9: Aminoacetonitrile acts as a lathyrogenic agent, meaning it disrupts the formation and cross-linking of collagen. This disruption occurs due to aminoacetonitrile's interference with the enzymatic processes involved in collagen maturation. As a result, the collagen fibers formed are weaker and less organized, leading to skeletal abnormalities and connective tissue disorders. [, , , , ]

Q10: Can aminoacetonitrile be used to produce D-amino acids?

A10: Yes, a strain of Pseudomonas aeruginosa has been found to possess enzymatic activity that can convert arylaminonitriles into D-amino acids. This activity has been specifically demonstrated for the production of enantiomerically pure D-phenylglycine from 2-phenyl-2-aminoacetonitrile. Immobilizing these bacteria in calcium alginate beads has shown promising results for enhancing the efficiency and reusability of this biocatalytic process. []

Q11: What is the effect of aminoacetonitrile on glycolate metabolism in plants?

A11: Studies using soybean leaf discs have shown that aminoacetonitrile inhibits glycine oxidation, a crucial step in the glycolate pathway of photorespiration. This inhibition leads to an accumulation of glycine and glyoxylate, while glycolate levels decrease. The decrease in net photosynthesis observed is not due to RuBP depletion but suggests potential inhibition of RuBP carboxylase by glyoxylate. []

Q12: How is computational chemistry used to study aminoacetonitrile?

A12: Computational methods like Density Functional Theory (DFT) have been employed to:

  • Determine the equilibrium geometry and vibrational frequencies of aminoacetonitrile. []
  • Investigate the potential energy surface of reactions involving aminoacetonitrile, such as its interaction with Ni(+) or its conversion to glycine. [, ]
  • Predict spectroscopic constants and molecular parameters, which are essential for interpreting experimental data and guiding astrophysical observations. []

Q13: What insights do structure-activity relationship (SAR) studies provide about aminoacetonitrile derivatives?

A13: SAR studies on N-substituted aminoacetonitriles investigated their preventive activity against Fusarium diseases in plants. Results revealed that the steric bulk of the N-alkyl substituent significantly influences the activity. For instance, N-sec-butylaminoacetonitrile derivatives were inactive, while N-allylaminoacetonitrile derivatives demonstrated potent activity. []

Q14: What analytical methods are commonly used to study aminoacetonitrile?

A14: Various analytical methods are employed to characterize and quantify aminoacetonitrile, including:

    Q15: Are there any known toxicological concerns associated with aminoacetonitrile?

    A15: Aminoacetonitrile is a known lathyrogen, meaning it can cause lathyrism, a condition characterized by skeletal deformities and connective tissue abnormalities. Studies in various animal models have demonstrated these effects. [, , , , ]

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